Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate
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Description
Scientific Research Applications
Kinetic Studies in Carbonylation Reactions
Methyl cyclohexanecarboxylate, closely related to Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate, has been studied for its role in carbonylation reactions. Yoshida et al. (1976) demonstrated that it can be obtained in high yields via carbonylation of cyclohexene in a methanol solution catalyzed by palladium(II) chloride–triphenylphosphine. They explored the effects of variables like palladium(II) chloride concentration, carbon monoxide pressure, and temperature on the rate of carbonylation, proposing a reaction mechanism based on their findings (Yoshida, Sugita, Kudo, & Takezaki, 1976).
Crystal Structure Analysis
In the realm of crystallography, Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate analogs have been extensively studied. Kubicki, Bassyouni, and Codding (2000) analyzed the crystal structures of three anticonvulsant enaminones, including a compound structurally similar to Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate. They observed that the cyclohexene rings in these compounds adopt sofa conformations with various hydrogen bond formations (Kubicki, Bassyouni, & Codding, 2000).
Anticonvulsant Activity
Research into the anticonvulsant properties of Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate derivatives has been a significant focus. Scott et al. (1993) conducted an in-depth evaluation of similar compounds, employing models like the amygdala kindling model. They found that these compounds did not show activity against amygdala kindled seizures, providing insights into their efficacy and toxicity (Scott, Edafiogho, Richardson, Farrar, Moore, Tietz, Hinko, Chang, El-Assadi, & Nicholson, 1993).
Reactions Involving Manganese(III)
Studies by Nishino et al. (1991, 1992) explored the reactions involving compounds similar to Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate with manganese(III). These studies contribute to the understanding of cyclic peroxide formation from alkenes, active methylene compounds, and molecular oxygen (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991); (Qian, Yamada, Nishino, & Kurosawa, 1992).
properties
IUPAC Name |
methyl 1-(4-chlorophenyl)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c1-17-13(16)14(9-3-2-4-10-14)11-5-7-12(15)8-6-11/h5-8H,2-4,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDCRBFNUMCGRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate |
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